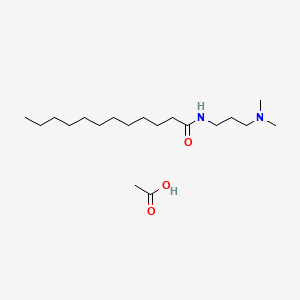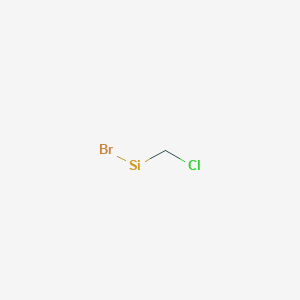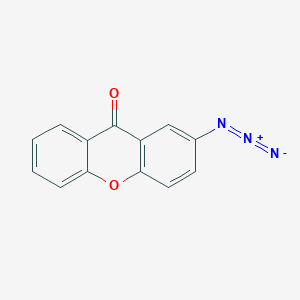
9H-Xanthen-9-one, 2-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 2-azido- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-azido- typically involves the introduction of an azido group to the xanthone core. One common method is the nucleophilic substitution reaction where a halogenated xanthone derivative reacts with sodium azide. For example, 2-bromo-9H-xanthen-9-one can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 9H-Xanthen-9-one, 2-azido-.
Industrial Production Methods
Industrial production of 9H-Xanthen-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 2-azido- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions, forming various functionalized xanthone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Sodium azide is a typical reagent for introducing the azido group.
Major Products Formed
Oxidation: Nitro-xanthone derivatives.
Reduction: Amino-xanthone derivatives.
Substitution: Various functionalized xanthone derivatives depending on the substituents introduced.
Scientific Research Applications
9H-Xanthen-9-one, 2-azido- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthone core’s photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-azido- involves its interaction with biological targets through the azido group. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. Additionally, the xanthone core can interact with various cellular pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
9H-Xanthen-9-one: The parent compound without the azido group.
2-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative with different reactivity and applications.
2-Amino-9H-xanthen-9-one: A reduced form with distinct biological activities.
Uniqueness
9H-Xanthen-9-one, 2-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for applications in chemical biology and materials science.
Properties
CAS No. |
20377-04-2 |
|---|---|
Molecular Formula |
C13H7N3O2 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-azidoxanthen-9-one |
InChI |
InChI=1S/C13H7N3O2/c14-16-15-8-5-6-12-10(7-8)13(17)9-3-1-2-4-11(9)18-12/h1-7H |
InChI Key |
JLIODYYXUMWYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)

![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

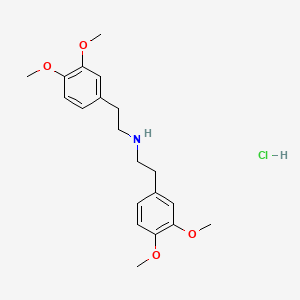
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)

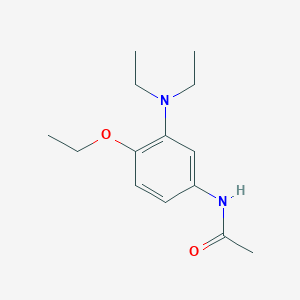
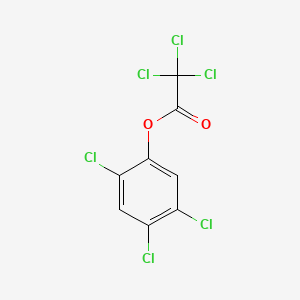
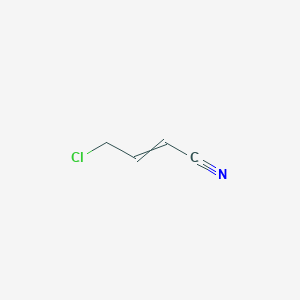

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
